Cas no 523-68-2 (Acetamide,N-(4-hydroxy-3-methyl-1-naphthalenyl)-)

Acetamide,N-(4-hydroxy-3-methyl-1-naphthalenyl)- structure
523-68-2 structure
Product Name:Acetamide,N-(4-hydroxy-3-methyl-1-naphthalenyl)-
CAS No:523-68-2
MF:C13H13NO2
MW:215.247823476791
CID:372617
PubChem ID:124103
Update Time:2025-04-19

Acetamide,N-(4-hydroxy-3-methyl-1-naphthalenyl)- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-(4-hydroxy-3-methyl-1-naphthalenyl)-
    • N-(4-hydroxy-3-methyl-1-naphthyl)acetamide
    • N-(4-hydroxy-3-methylnaphthalen-1-yl)acetamide
    • N-(4-Hydroxy-3-methyl-1-naphthalenyl)acetamide
    • Vitamin K5 N-acetyl analog
    • 4-ACETAMIDO-2-METHYL-1-NAPHTHOL
    • SCHEMBL554438
    • EINECS 208-348-7
    • DTXSID00200326
    • 523-68-2
    • K-Vitrat
    • Acetamide, N-(4-hydroxy-3-methyl-1-naphthalenyl)-
    • Acetyl vitamin K5
    • Acetyl-Vitamin K5
    • N-(4-Hydroxy-3-methyl-1-naphthalenyl)-Acetamide
    • NS00032494
    • Kavitrat
    • Inchi: 1S/C13H13NO2/c1-8-7-12(14-9(2)15)10-5-3-4-6-11(10)13(8)16/h3-7,16H,1-2H3,(H,14,15)
    • InChI Key: WBCVLLLKWZXXBK-UHFFFAOYSA-N
    • SMILES: OC1C(C)=CC(=C2C=CC=CC2=1)NC(C)=O

Computed Properties

  • Exact Mass: 215.09469
  • Monoisotopic Mass: 215.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.256
  • Boiling Point: 467.9°Cat760mmHg
  • Flash Point: 236.8°C
  • Refractive Index: 1.684
  • PSA: 49.33

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